Davanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
30810-99-2 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-(5-ethenyl-5-methyloxolan-2-yl)-6-methylhept-5-en-3-one |
InChI |
InChI=1S/C15H24O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12,14H,1,8-10H2,2-5H3 |
InChI Key |
FJKKZNIYYVEYOL-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |
Canonical SMILES |
CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |
Synonyms |
davanone |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Davanone has been identified as a potential anticancer agent, particularly against human ovarian cancer. Research indicates that it induces apoptosis (programmed cell death) in ovarian cancer cells through the activation of caspases and the inhibition of the PI3K/AKT/MAPK signaling pathway. In vitro studies demonstrated that this compound effectively decreased cell viability and inhibited the migration and invasion of cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In silico simulations have shown that it interacts strongly with key target proteins associated with bacterial growth inhibition. These findings position this compound as a promising candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .
Anti-inflammatory Effects
Recent studies have highlighted this compound's ability to inhibit pro-inflammatory cytokines (such as TNF-α and IL-6) in macrophages. This suggests its potential use in treating chronic inflammatory conditions, making it relevant for research into alternative therapies for diseases characterized by inflammation .
Cosmetic Applications
This compound is increasingly used in cosmetic formulations due to its pleasant fragrance and skin-beneficial properties. Its antioxidant characteristics contribute to skin health by protecting against oxidative stress, which can lead to premature aging. Additionally, its antimicrobial properties make it suitable for formulations targeting acne and other skin infections .
Agricultural Applications
This compound's bioactive properties extend to agriculture, where it can be utilized as a natural pesticide or fungicide. Research indicates that essential oils containing this compound can effectively control plant pathogens and pests, offering an eco-friendly alternative to synthetic agrochemicals . This application is particularly relevant in organic farming practices.
Data Tables
The following tables summarize key findings related to the applications of this compound:
Ovarian Cancer Study
In a controlled study involving ovarian cancer cell lines (OVACAR-3), this compound was shown to significantly reduce cell viability in a dose-dependent manner. The study employed various assays (CCK-8, transwell migration) to measure the effects of this compound on cell proliferation and migration, confirming its potential as an anticancer agent .
Anti-inflammatory Research
A study investigating the anti-inflammatory effects of this compound on primary macrophages revealed that treatment with this compound led to a marked decrease in pro-inflammatory cytokine levels without cytotoxic effects, highlighting its therapeutic potential for chronic inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Davanone shares structural and functional similarities with other sesquiterpenes and monoterpenes found in Artemisia species. However, its unique ketone group and stereochemistry distinguish its biological and industrial roles. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Key Contrasts
- Functional Groups: Unlike camphor (monoterpene ketone) or β-thujone (monoterpene ether), this compound’s sesquiterpene backbone and ketone group confer stability and synergistic interactions in fragrance formulations .
- Antimicrobial Efficacy: While this compound derivatives in A. abrotanum show strong antifungal activity against Candida albicans (MIC: 0.1–0.5 mg/mL), estragole requires higher concentrations (MIC: >1 mg/mL) for similar effects . Antioxidant Capacity: this compound’s conjugated system enables radical scavenging (IC50: 45–60 μg/mL in DPPH assays), outperforming β-thujone but lagging behind phenolic compounds like carvacrol .
Chemotypic Variability
This compound content varies significantly across Artemisia species due to genetic and environmental factors:
- A. pallens: 53–67%
- A. chamaemelifolia: 57.32%
- A. indica: 30.80%
- A. herba-alba: 20–70%
- A. fragrans: 16.1%
In contrast, camphor dominates in A. herba-alba (up to 93%), while estragole is the major component in A. dracunculus .
Preparation Methods
Steam Distillation and Fractionation
Steam distillation of fresh davana leaves yields a volatile oil rich in oxygenated sesquiterpenes. Fractional distillation under reduced pressure further enriches this compound, though co-elution with structurally similar terpenoids necessitates additional purification steps. Polar fractionation using silica gel chromatography has proven effective, leveraging this compound’s moderate polarity to separate it from non-polar hydrocarbons like bicyclogermacrene.
Challenges in Natural Isolation
Despite its abundance in davana oil, obtaining enantiopure this compound from natural sources remains challenging due to the presence of stereoisomers and degradation products. For instance, pyrolysis studies at 300°C under oxidative conditions revealed that this compound remains stable, but bicyclogermacrene undergoes rearrangement to form elemene isomers, complicating isolation.
Synthetic Preparation Methods
The structural complexity of this compound, characterized by its oxabicyclo[3.2.1]octane framework, has inspired diverse synthetic strategies. Below, we analyze three pivotal approaches, emphasizing stereochemical control and step economy.
Lewis Acid-Catalyzed [3+4] Annulation
Molander and Haas pioneered a total synthesis of (±)-davanone via a [3+4] annulation between 1,4-pentanedione and bis(trimethylsilyl) enol ether 2 (Table 1). Catalyzed by BF3·OEt2, this cycloaddition constructs the oxabicyclo[3.2.1]heptanone core in a single step. Subsequent ring-opening with aqueous HCl and functional group manipulations, including oxidation and methylation, yield racemic this compound in 12 linear steps with an overall yield of 9%.
Table 1: Key Steps in [3+4] Annulation Route
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | [3+4] Annulation | BF3·OEt2, CH2Cl2, −78°C | 65% |
| 2 | Ring-opening | 6M HCl, THF, 25°C | 82% |
| 3 | Ketone methylation | CH3I, K2CO3, DMF | 75% |
This method’s limitation lies in its racemic outcome, necessitating resolution for enantiopure this compound.
Diastereoselective Synthesis from Geranyl Acetate
A stereocontrolled route to cis- and trans-davanoids was achieved by Denmark and Stavenger using geranyl acetate as the chiral pool starting material (Scheme 1). Sharpless asymmetric epoxidation installs the C2 stereocenter, followed by diastereoselective cyclization to establish the bicyclic framework. Trans-davanone is obtained in six steps (22% yield), while cis-davanone requires an additional oxidation-reduction sequence.
Scheme 1: Stereodivergent Synthesis Highlights
-
Epoxidation : Geranyl acetate → Epoxide (92% ee).
-
Cyclization : TiCl4-mediated ring closure to bicyclic ether.
-
Oxidation : TPAP/NMO oxidation to ketone.
This approach underscores the versatility of terpene-derived precursors in accessing this compound’s stereochemical diversity.
Biomimetic Polyene Cyclization
Inspired by terpene biosynthesis, Heathcock and Piettre demonstrated a biomimetic route to this compound analogs via acid-catalyzed cyclization of a linear geranyl derivative. While this method mirrors natural pathways, it suffers from poor regiocontrol, yielding this compound as a minor product alongside hirsutene derivatives.
Comparative Analysis of Synthetic Methods
Table 2: Comparison of this compound Synthesis Routes
| Method | Starting Material | Steps | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| [3+4] Annulation | 1,4-Pentanedione | 12 | 9 | Racemic |
| Geranyl Acetate | Geranyl acetate | 6–8 | 22 | cis/trans (8:1 er) |
| Biomimetic | Geranyl derivative | 10 | <5 | Low |
The geranyl acetate route offers superior stereocontrol and scalability, making it the preferred method for industrial applications. In contrast, the annulation approach provides rapid access to the core skeleton but requires resolution for enantiopure material.
Q & A
Q. What analytical methods are recommended for identifying and quantifying davanone in plant extracts?
this compound is best identified using Gas Chromatography-Mass Spectrometry (GC/MS) coupled with retention index comparisons against reference libraries (e.g., NIST) and published spectral data . For quantification, internal normalization methods are standard, where peak areas are normalized against a known internal standard. Ensure calibration curves are validated using purified this compound samples to minimize matrix effects. Cell suspension cultures and intact plant tissues require distinct extraction protocols (e.g., dichloromethane for cell cultures) to account for differential terpenoid solubility .
Q. How do researchers establish baseline this compound levels in intact plants versus cell cultures?
Baseline comparisons require controlled experimental design :
- Extract this compound from intact plant leaves and cell cultures (callus/suspension) using identical solvents (e.g., dichloromethane).
- Analyze via GC/MS under standardized conditions.
- Normalize data to fresh weight (pg/g FW) for cross-sample consistency. Studies show cell suspension cultures initially yield lower this compound (15.09 pg/g FW) than intact plants, necessitating biotechnological enhancement .
Advanced Research Questions
Q. What biotechnological strategies effectively enhance this compound production in cell cultures?
Key methodologies include:
- Cell immobilization : Use nylon meshes (10 ppi pore size) to stabilize suspension cultures, improving metabolite retention. Immobilized cells fed with geranyl acetate (50–100 ppm) show a 3–4× increase in this compound (56.73 pg/g FW) .
- Adsorbent integration : Porapak-Q tubing adsorbs extracellular this compound, reducing feedback inhibition and boosting yields by 52.17 pg/g FW .
- Precursor feeding : Geranyl acetate (a monoterpene precursor) enhances biotransformation efficiency. Optimize concentrations to avoid cytotoxicity .
Q. How should researchers address contradictions in this compound yield data across studies?
Contradictions often arise from variability in extraction protocols or culture conditions . Mitigate discrepancies by:
- Documenting precise experimental parameters (e.g., solvent polarity, agitation speed in suspension cultures).
- Replicating studies with operationalized variables (e.g., standardized FW measurement).
- Applying statistical tools (e.g., ANOVA) to isolate significant factors (e.g., precursor concentration effects) . Cross-validate findings using literature triangulation , comparing data from intact plant studies and biotechnological interventions .
Q. What statistical approaches are optimal for analyzing this compound production experiments?
Use Two-Way ANOVA to assess interactions between variables (e.g., adsorbent type × precursor concentration). Ensure:
- Normality and homogeneity of variances via Shapiro-Wilk and Levene’s tests.
- Post-hoc tests (e.g., Tukey HSD) to identify specific treatment effects. For small sample sizes, non-parametric alternatives (e.g., Kruskal-Wallis) are advised .
Methodological Best Practices
Q. How to operationalize variables in this compound biosynthesis studies?
- Define independent variables (e.g., geranyl acetate concentration, immobilization duration) with measurable ranges (e.g., 5–100 ppm, 21-day immobilization).
- Dependent variables (this compound yield) must be quantifiable via GC/MS with error margins <5% .
- Control for confounding factors (e.g., light exposure, temperature) using randomized block designs.
What criteria validate a research question on this compound’s biosynthetic pathways?
Ensure questions are:
- Measurable : Framed to allow GC/MS or NMR data collection.
- Narrow in scope : Focus on specific enzymes (e.g., terpene synthases) or regulatory genes.
- Relevant : Address gaps, such as the limited data on this compound’s antispasmodic mechanism . Test questions via pilot studies to refine hypotheses .
Data Interpretation and Reporting
Q. How to reconcile low this compound yields in callus cultures versus suspension systems?
Callus cultures often lack the tissue differentiation required for terpenoid accumulation. Transition to suspension cultures with optimized media (e.g., MS basal media + 2,4-D/kinetin) and monitor growth phases. Document biomass increase and metabolite production at each subculture stage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
